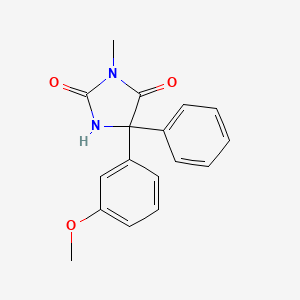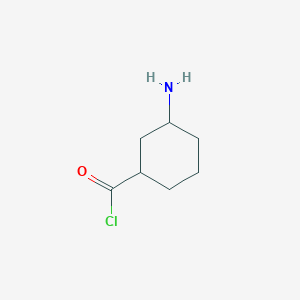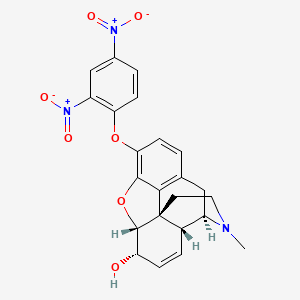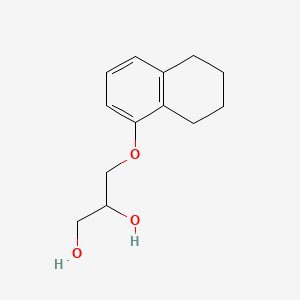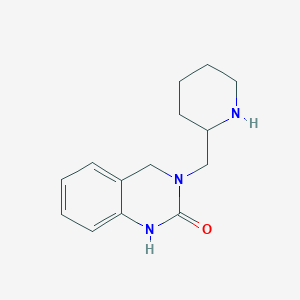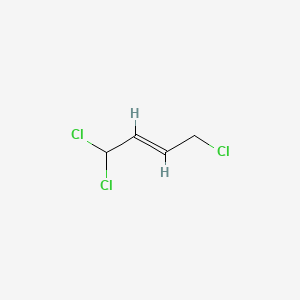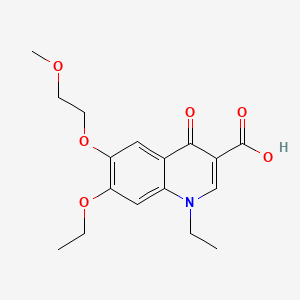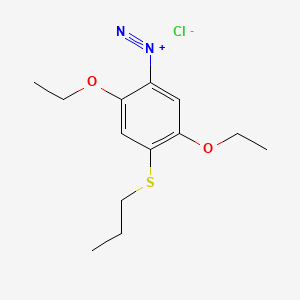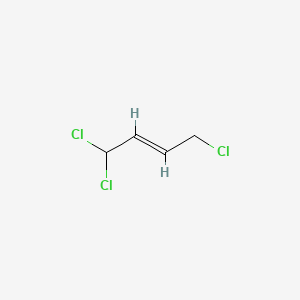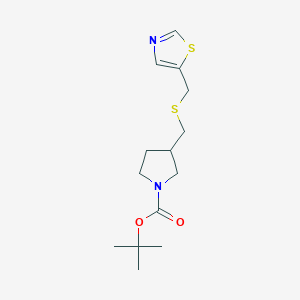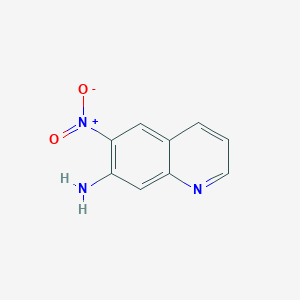
7-Amino-6-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-6-nitroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both amino and nitro groups in this compound makes it a versatile compound with significant potential in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Skraup Reaction: One of the common methods for synthesizing quinoline derivatives, including this compound, is the Skraup reaction.
Nitration and Amination: Another approach involves the nitration of 7-chloroquinoline followed by the replacement of the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Tin(II) chloride, hydrazine hydrate, Raney nickel.
Substitution: Hydroxylamine, sodium hydroxide.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 7,6-Diaminoquinoline.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-Amino-6-nitroquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Amino-6-nitroquinoline largely depends on its interaction with biological targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
7-Aminoquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroquinoline: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness: 7-Amino-6-nitroquinoline is unique due to the presence of both amino and nitro groups, which enhance its reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and biological interactions .
Propriétés
Numéro CAS |
58416-33-4 |
|---|---|
Formule moléculaire |
C9H7N3O2 |
Poids moléculaire |
189.17 g/mol |
Nom IUPAC |
6-nitroquinolin-7-amine |
InChI |
InChI=1S/C9H7N3O2/c10-7-5-8-6(2-1-3-11-8)4-9(7)12(13)14/h1-5H,10H2 |
Clé InChI |
GISRRVYOALQQFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


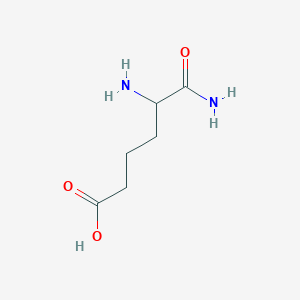
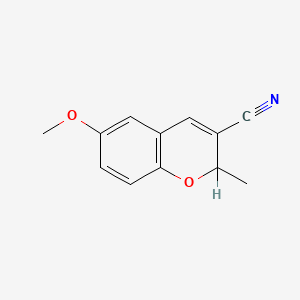
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13951691.png)

